![molecular formula C20H26N2O5S2 B2906996 methyl (4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034549-85-2](/img/structure/B2906996.png)
methyl (4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C20H26N2O5S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the creation of materials that exhibit semiconducting properties and are essential for organic field-effect transistors (OFETs) . The thiophene ring’s ability to stabilize charge delocalization makes it an excellent candidate for creating high-performance semiconductors.
OLED Fabrication
The compound’s thiophene component is also instrumental in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene-based molecules contribute to the advancement of OLED technology by improving the efficiency and lifespan of these devices, which are used in displays for smartphones, TVs, and other electronics.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals and alloys from corrosion, which is crucial in maintaining the integrity and longevity of structures and machinery in various industries.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . They have been identified as having anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in the development of new medications and treatments.
Anesthetic Applications
Specific thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . The compound’s structure could potentially be modified to enhance its anesthetic properties or reduce side effects.
Anti-Inflammatory Drugs
The compound’s structure is similar to that of suprofen , a nonsteroidal anti-inflammatory drug (NSAID) . This suggests potential applications in designing new anti-inflammatory agents that could offer improved efficacy or reduced gastrointestinal side effects compared to existing NSAIDs.
properties
IUPAC Name |
methyl N-[4-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-14(23)17-9-10-18(28-17)20(11-3-4-12-20)13-21-29(25,26)16-7-5-15(6-8-16)22-19(24)27-2/h5-10,14,21,23H,3-4,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVZUXNTBJHTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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